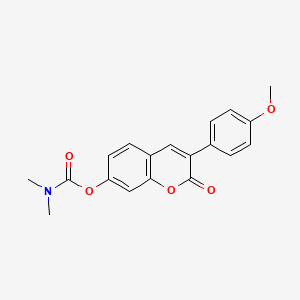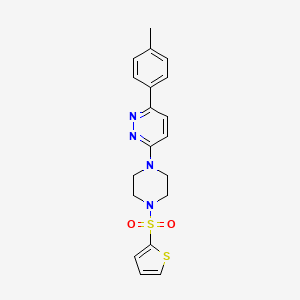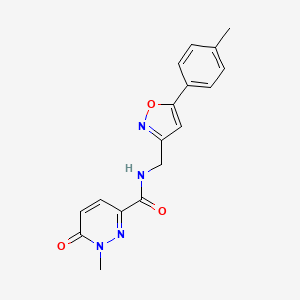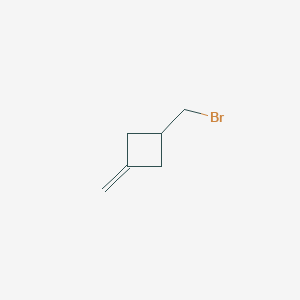
1-(Bromomethyl)-3-methylenecyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-methylenecyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutane ring with a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methylenecyclobutane can be synthesized through several methods. One common approach involves the bromination of 3-methylenecyclobutanol using hydrobromic acid (HBr) in the presence of a suitable solvent such as dichloromethane. The reaction typically requires controlled temperatures to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-methylenecyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-methylenecyclobutanol.
Addition Reactions: The methylene group can participate in addition reactions with electrophiles, forming more complex cyclobutane derivatives.
Elimination Reactions: Under certain conditions, the bromomethyl group can be eliminated, resulting in the formation of cyclobutene derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens, acids, and other electrophilic reagents are used in addition reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products:
Substitution Products: 3-Methylenecyclobutanol and its derivatives.
Addition Products: Various cyclobutane derivatives with added functional groups.
Elimination Products: Cyclobutene and its derivatives.
Scientific Research Applications
1-(Bromomethyl)-3-methylenecyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methylenecyclobutane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites on enzymes and receptors, leading to the formation of covalent bonds.
Pathways Involved: The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modification of biological molecules.
Comparison with Similar Compounds
1-(Bromomethyl)-3-methylenecyclobutane can be compared with other similar compounds, such as:
Benzyl Bromide: Both compounds contain a bromomethyl group, but benzyl bromide has a benzene ring instead of a cyclobutane ring.
1-(Bromomethyl)naphthalene: This compound also contains a bromomethyl group but is attached to a naphthalene ring, making it structurally different from this compound.
Bromomethyl Acetate: This compound has a bromomethyl group attached to an acetate group, differing significantly in structure and reactivity.
Uniqueness: this compound is unique due to its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(bromomethyl)-3-methylidenecyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-5-2-6(3-5)4-7/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVUHYPOWFGJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2721027.png)

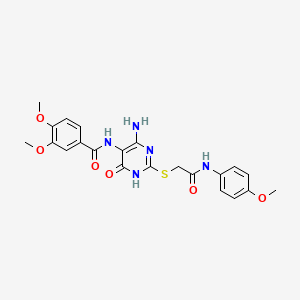
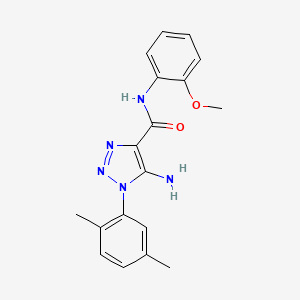
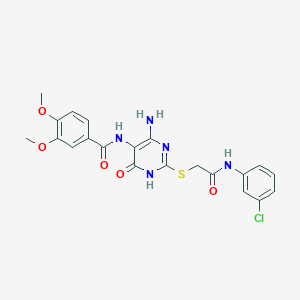
![(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2721036.png)
![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)
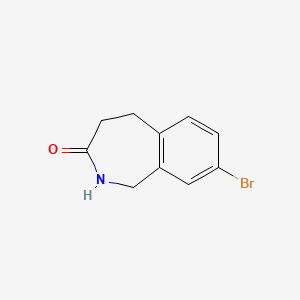

![4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2721042.png)
